molecular formula C12H8N2O B188569 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 43083-13-2

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No. B188569
CAS RN: 43083-13-2
M. Wt: 196.2 g/mol
InChI Key: KTUZHAVCKLQHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile” is a chemical compound with the linear formula C13H7F3N2O . It is a solid substance with a molecular weight of 264.21 . This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of polyfunctionalized pyridine azo dyes, which are structurally similar to the compound , involves the reaction of diazotized aniline derivatives or diazotized amino antipyrene with dibenzoyl methane or benzoyl acetone and cyanoacetamide in boiling ethanolic sodium ethoxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-6H,(H,18,19) . This indicates the presence of various functional groups such as a nitrile group (CN), a carbonyl group (C=O), and a phenyl group (C6H5).


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 264.21 . The InChI code for this compound is 1S/C13H7F3N2O/c14-13(15,16)10-3-1-2-8(6-10)11-5-4-9(7-17)12(19)18-11/h1-6H,(H,18,19) .

Scientific Research Applications

Drug Precursors

This compound can serve as a precursor in the synthesis of various drugs. The structural similarity of dihydropyridines to phenobarbital suggests potential anti-epileptic action . Additionally, derivatives of 2-oxo-dihydropyridine-3-carboxylic acid are useful as drug precursors .

Ligand Design

The compound’s ability to act as a ligand can be explored in the design of new drugs or catalysts. Its electron-withdrawing properties make it suitable for intramolecular charge transfer (ICT) structures .

Antifungal Agents

Dihydropyridine derivatives have shown promise in antifungal applications. Compounds with similar structures have exhibited wide-spectrum antifungal activity, which could be an area of application for this compound as well .

Sulfonyl Derivative Research

The research and development of sulfonyl derivatives are gaining attention due to their potential applications. As a related compound, 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile could be involved in this field .

Future Directions

The future directions for this compound could involve further exploration of its potential applications. For instance, there is significant interest in the synthesis of heterocycle-incorporated azo dye derivatives as potential scaffolds in the pharmaceutical sector . Therefore, “2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile” could potentially be explored in this context.

properties

IUPAC Name

2-oxo-6-phenyl-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-6-7-11(14-12(10)15)9-4-2-1-3-5-9/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUZHAVCKLQHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293746
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS RN

43083-13-2
Record name 1,2-Dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43083-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 91858
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043083132
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 43083-13-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43083-13-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 3
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 5
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Q & A

Q1: What are the key structural features of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile and how do they influence its interactions?

A1: 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is characterized by a dihydropyridine ring core with a phenyl group at the 6th position and a nitrile group at the 3rd position. The presence of the N—H group enables the formation of hydrogen bonds, significantly impacting its interactions. For instance, it forms dimers through N—H⋯O hydrogen bonds. [] Additionally, π–π interactions stemming from the aromatic rings further contribute to its intermolecular interactions. [] These structural features play a crucial role in defining the compound's packing in the solid state and potentially influencing its physical and chemical properties.

Q2: Can you elaborate on the synthesis of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile derivatives and their potential applications?

A2: Researchers have successfully synthesized a series of novel dihydropyridine derivatives, including 4-(4-hydroxy-3-methoxyphenyl)-6-(2-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 4-(4-hydroxy-3-methoxyphenyl)-6-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, 6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, and 4-(4-hydroxy-3-methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. [] These compounds were characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectrometry. [] The synthesis of such derivatives allows for the exploration of their structure-activity relationships and potential applications in various fields. For instance, these derivatives have been studied for their physicochemical properties in dimethyl sulfoxide, providing insights into solute-solvent interactions and potential applications in material science or drug delivery. []

Q3: How have computational methods contributed to understanding 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile derivatives?

A3: Computational chemistry, particularly density functional theory (DFT) studies, has been instrumental in understanding the conformational preferences and interactions of 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile derivatives. [] For instance, studies on propylene-bridged dimers of 4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile revealed the influence of inter- and intramolecular interactions on the linker's conformation. [] These insights are crucial for understanding the compound's behavior in different environments and for designing derivatives with potentially enhanced properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.